1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of amino acids and peptide coupling reagents. One common method includes the coupling of glycine, proline, and hydroxyproline derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere, with the temperature maintained at around -20°C to prevent degradation .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes repeated cycles of amino acid coupling, deprotection, and purification steps to obtain the desired tripeptide .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
(S)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile: A related compound with a similar structure but different functional groups.
(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-N-[2-oxo-2-[(2S)-2-[2-oxoethylcarbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]ethyl]pyrrolidine-2-carboxamide: Another derivative with additional functional groups and a more complex structure.
Uniqueness: 1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in research and development .
Properties
Molecular Formula |
C12H19N3O5 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20) |
InChI Key |
SZEOBSAZWJLOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Origin of Product |
United States |
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